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Compound of Interest

Compound Name: Ethyl 2-hydroxy-4-methylnicotinate

Cat. No.: B13723002

Get Quote

Abstract & Strategic Value
Ethyl 2-hydroxy-4-methylnicotinate (CAS: 1612-64-2 / 56951-00-9 for 2,6-isomer check;

Note: Specifically referring here to the 4-methyl-2-oxo derivative often used in Nevirapine

synthesis) is a versatile pyridine scaffold.[1] While ostensibly a simple ester, its value lies in its

bifunctional electrophilicity. The molecule exists in a tautomeric equilibrium between the 2-

hydroxypyridine and the 2-pyridone forms, with the pyridone often dominating in the solid state.

For drug developers, this intermediate serves as a "linchpin" scaffold. The C-2 position (lactam

carbonyl) can be activated via halogenation to accept nucleophiles (SNAr), while the C-3 ester

provides a handle for cyclization. This dual reactivity is the cornerstone of the synthesis of

Nevirapine (a WHO essential medicine for HIV) and various kinase inhibitors.

Chemical Profile & Properties[1][2][3][4][5][6]
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Property Data

IUPAC Name
Ethyl 4-methyl-2-oxo-1,2-dihydropyridine-3-

carboxylate

Common Name Ethyl 2-hydroxy-4-methylnicotinate

CAS Number
1612-64-2 (Generic/Isomer dependent) / 50840-

02-3 (Chloro-derivative)

Molecular Formula C₉H₁₁NO₃

Molecular Weight 181.19 g/mol

Appearance White to off-white crystalline powder

Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly

soluble in water

Key Hazard Irritant (H315, H319, H335)

Critical Synthetic Pathways (Visualized)
The following diagram illustrates the divergent synthetic utility of the scaffold. The "Activation"

step (Chlorination) is the critical gateway to downstream functionalization.
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Caption: Divergent synthesis tree showing the activation of the C-2 position leading to high-

value pharmaceutical intermediates.
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Core Protocol 1: Activation via Deoxychlorination
Objective: Conversion of Ethyl 2-hydroxy-4-methylnicotinate to Ethyl 2-chloro-4-

methylnicotinate.

Rationale
The 2-hydroxy group is a poor leaving group. To enable Nucleophilic Aromatic Substitution

(SNAr) at the C-2 position, it must be converted to a chloride. Phosphorus oxychloride (POCl₃)

acts as both the solvent and the chlorinating agent.

Materials
Ethyl 2-hydroxy-4-methylnicotinate (10.0 g, 55.2 mmol)

Phosphorus Oxychloride (POCl₃) (50 mL, excess)

Optional: Sulfolane (if higher temperature required)

Quenching: Crushed ice (200 g), Ammonium Hydroxide (NH₄OH)

Step-by-Step Protocol
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser

topped with a drying tube (CaCl₂). Work in a fume hood.

Addition: Add the solid starting material to the flask. Carefully add POCl₃ (50 mL).

Expert Tip: If the substrate is not fully soluble, the reaction will proceed as a suspension

initially and clear up as the chlorinated product forms.

Reaction: Heat the mixture to reflux (approx. 105-110°C) for 2–3 hours.

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The starting material (polar) should

disappear, replaced by a less polar spot (product).

Workup (Critical Safety Step):

Cool the reaction mixture to room temperature.
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Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess

POCl₃. Do not overheat.

Pour the viscous residue slowly onto crushed ice (200 g) with vigorous stirring. Exothermic

reaction!

Neutralization: Adjust the pH of the aqueous slurry to ~8 using NH₄OH or saturated NaHCO₃

solution.

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry

over Na₂SO₄, and concentrate.

Yield: Expect 85–92% of a yellow/tan oil or low-melting solid.

Core Protocol 2: Synthesis of Nevirapine Precursor
Objective: Synthesis of Ethyl 2-(cyclopropylamino)-4-methylnicotinate.

Rationale
This step utilizes the newly installed chlorine atom as a leaving group. The nitrogen of the

cyclopropylamine attacks the C-2 position (SNAr mechanism). The presence of the electron-

withdrawing ester at C-3 activates the ring, facilitating this substitution under mild conditions.

Materials
Ethyl 2-chloro-4-methylnicotinate (from Protocol 1) (5.0 g, 25.0 mmol)

Cyclopropylamine (3.5 mL, 50.0 mmol, 2.0 eq)

Base: Triethylamine (Et₃N) (4.2 mL, 30.0 mmol) or K₂CO₃

Solvent: Ethanol (EtOH) or Toluene (50 mL)

Step-by-Step Protocol
Setup: Dissolve the chloro-intermediate in Ethanol (50 mL) in a pressure tube or round-

bottom flask.
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Addition: Add Triethylamine followed by Cyclopropylamine.

Reaction:

Standard: Reflux (80°C) for 4–6 hours.

Pressure Tube: Heat to 90°C for 2 hours (faster kinetics).

Monitoring: TLC should show the disappearance of the chloro-compound.

Workup:

Evaporate the Ethanol under reduced pressure.

Resuspend the residue in Water (50 mL) and extract with Dichloromethane (DCM) or Ethyl

Acetate.

Wash with water to remove amine salts.

Purification: The product often crystallizes upon standing or trituration with cold hexane.

Target Yield: >80%.

Validation: 1H NMR should show the cyclopropyl protons (multiplets around 0.5–0.9 ppm).

Exploratory Protocol: Hydrazide Scaffold
Generation
Objective: Reaction with Hydrazine to form 4-methyl-2-oxo-1,2-dihydropyridine-3-

carbohydrazide.

Rationale
Reacting the ester directly with hydrazine hydrate (without chlorination) targets the carbonyl of

the ester, forming a hydrazide. This is a common precursor for 1,3,4-oxadiazoles or

pyrazolopyridines.

Protocol
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Dissolve Ethyl 2-hydroxy-4-methylnicotinate (1.0 eq) in Ethanol (10 volumes).

Add Hydrazine Hydrate (5.0 eq) dropwise at room temperature.

Reflux for 6 hours. The product usually precipitates out of the hot solution.

Cool, filter, and wash with cold ethanol.

Result: A high-melting crystalline solid suitable for further heterocyclization.

Safety & Troubleshooting Guide
Hazard / Issue Mitigation Strategy

POCl₃ Handling

Highly corrosive and reacts violently with water.

Quench slowly on ice. Use double gloves and a

face shield.

Incomplete Chlorination

If SM remains after 3 hours, add 0.5 mL DMF

(Vilsmeier-Haack catalyst) to the reaction

mixture.

Hydrolysis Product

During workup of the chloro-compound, if pH

becomes too acidic or basic for too long, the

chloride may hydrolyze back to the hydroxy.

Keep workup rapid and cold.

Skin Irritation

The intermediate esters are potent skin irritants.

Wash immediately with soap and water if

exposed.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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